Xylamidine

Catalog No.
S547417
CAS No.
6443-50-1
M.F
C19H24N2O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylamidine

CAS Number

6443-50-1

Product Name

Xylamidine

IUPAC Name

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21)

InChI Key

JRYTUFKIORWTNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N

Solubility

Soluble in DMSO

Synonyms

N-(2-(3-methoxyphenoxy)propyl)-m-tolylacetamidine tosylate, xylamidine, xylamidine tosylate, XYLAMIDINE TOSYLATE ANHYDROUS

Canonical SMILES

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N

Isomeric SMILES

CC1=CC(=CC=C1)CC(=N)NCC(C)OC2=CC=CC(=C2)OC

Description

The exact mass of the compound Xylamidine is 312.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Xylamidine is a chemical compound classified as an amidine, specifically known for its role as a serotonin receptor antagonist. Its primary action is as an antagonist at the 5-hydroxytryptamine 2A receptor (5HT2A), with a lesser antagonistic effect on the 5-hydroxytryptamine 1A receptor (5HT1A). Due to its inability to cross the blood-brain barrier, Xylamidine is particularly useful for blocking peripheral serotonergic responses without central nervous system effects, such as sedation or interference with central serotonin agonists .

, including:

  • Nucleophilic Substitution: The nitrogen atom in the amidine group acts as a nucleophile, allowing it to engage in substitution reactions with electrophilic reagents.
  • Reduction: Under specific conditions, Xylamidine can be reduced to yield different derivatives.

Common reagents used in these reactions include alkyl halides for nucleophilic substitution and lithium aluminum hydride for reduction .

Xylamidine exhibits significant biological activity by acting as a peripheral antagonist of serotonin receptors. It has been shown to influence various physiological processes, such as:

  • Gastrointestinal Effects: By blocking 5HT2A receptors, Xylamidine can modulate gastric emptying and food intake, making it a subject of interest in studies related to appetite regulation .
  • Cardiovascular Effects: Its action on serotonin receptors can also affect cardiovascular responses, providing insights into potential therapeutic applications for cardiovascular disorders .

The synthesis of Xylamidine involves several steps:

  • Alkylation of 3-Methoxyphenol: The process begins with the alkylation of 3-methoxyphenol using α-chloropropionitrile in the presence of potassium iodide and potassium carbonate in methyl ethyl ketone (MEK) to form an intermediate compound.
  • Reduction: This intermediate is then reduced using lithium aluminum hydride to produce a primary amine.
  • Final Reaction: The primary amine is treated with m-tolylacetonitrile under acidic conditions to yield Xylamidine. An alternative method involves reacting the primary amine directly with m-tolylacetamidine under acid catalysis .

Xylamidine has several applications in scientific research and potential therapeutic contexts:

  • Research Tool: It is frequently used in pharmacological studies to investigate the role of serotonin receptors in various physiological processes.
  • Potential Therapeutic Uses: Given its receptor antagonism properties, Xylamidine may be explored for treating conditions influenced by serotonin signaling, such as anxiety and gastrointestinal disorders .

Studies involving Xylamidine have focused on its interactions with serotonin receptors and their physiological implications. For instance:

  • Food Intake Regulation: Research indicates that Xylamidine can reverse the effects of serotonin precursors like 5-hydroxytryptophan on food intake, suggesting its potential role in appetite control mechanisms .
  • Gastric Emptying Studies: Investigations have shown that Xylamidine affects gastric emptying rates, providing further evidence of its peripheral serotonergic activity .

Xylamidine shares structural similarities with other amidines and compounds that interact with serotonin receptors. Here are some notable compounds for comparison:

Compound NameStructure TypeReceptor ActivityUnique Features
BenzamidineAmidineSerotonin receptor antagonistUsed primarily in biochemical assays
DiminazeneAmidinesAntiprotozoal activityEffective against trypanosomiasis
PentamidineAmidinesAntiparasiticTargets Pneumocystis pneumonia
ParanylineAmidinesAntihypertensiveInhibits monoamine oxidase

Xylamidine's unique characteristic lies in its selective peripheral action on serotonin receptors without central effects, differentiating it from other compounds that may influence both central and peripheral systems .

Xylamidine (IUPAC name: N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide) is a peripherally selective serotonin receptor antagonist with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol. Its structure features three primary components:

  • A 3-methoxyphenoxy group linked to a propyl chain.
  • A 3-methylphenyl group connected via an ethanimidamide backbone.
  • A chiral center at the propyl chain’s secondary carbon, conferring stereochemical specificity.

Key Structural Features:

  • The amidine functional group (RC(=NH)NH₂) enables strong hydrogen bonding and interactions with serotonin receptors.
  • The 3-methoxyphenoxy moiety enhances lipid solubility, influencing pharmacokinetic properties.
  • The 3-methylphenyl group contributes to steric hindrance, modulating receptor binding affinity.
PropertyValue/Description
Molecular FormulaC₁₉H₂₄N₂O₂
Molecular Weight312.41 g/mol
SMILESCC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N
InChIKeyJRYTUFKIORWTNI-UHFFFAOYSA-N
StereochemistryChiral center at C2 of the propyl chain; (S)-enantiomer specified in active form

Retrosynthetic Analysis and Pathway Optimization

Retrosynthetic dissection of xylamidine reveals three strategic disconnections (Figure 1):

  • Amidine bond cleavage: The ethanimidamide group is derived from the condensation of a primary amine with m-tolylacetonitrile.
  • Ether linkage disconnection: The 3-methoxyphenoxy-propyl segment originates from alkylation of 3-methoxyphenol with α-chloropropionitrile.
  • Reductive step: Lithium aluminium hydride (LiAlH₄) reduces intermediates to primary amines.

Retrosynthetic Pathway:

  • Target molecule: Xylamidine.
  • Synthon 1: N-(2-(3-methoxyphenoxy)propyl)amine.
  • Synthon 2: m-Tolylacetonitrile.
Bond DisconnectionSynthons GeneratedReagents/Conditions
AmidinationPrimary amine + NitrileHCl, heat
Ether cleavage3-Methoxyphenol + Alkylating agentK₂CO₃, butanone, Δ
Nitrile reductionAlkylamineLiAlH₄, anhydrous conditions

Key Intermediate Compounds in Multistep Synthesis

The synthesis of xylamidine involves three critical intermediates (Table 2):

  • Intermediate A: 2-(3-Methoxyphenoxy)propanenitrile
    • Synthesized via alkylation of 3-methoxyphenol with α-chloropropionitrile in butanone using potassium carbonate.
  • Intermediate B: 2-(3-Methoxyphenoxy)propan-1-amine
    • Produced by reducing Intermediate A with LiAlH₄.
  • Intermediate C: m-Tolylacetamidine
    • Formed by treating m-tolylacetonitrile with ammonia under acidic conditions.
IntermediateStructureRole in Synthesis
ANitrile with methoxyphenoxy-propyl chainPrecursor for amine formation
BPrimary amineReacts with nitrile to form amidine
Cm-TolylacetamidineProvides phenyl-ethanimidamide moiety

The final step involves coupling Intermediate B and C via acid-catalyzed condensation to yield xylamidine.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. Key optimizations for xylamidine production include:

  • Alkylation step:

    • Replacement of butanone with methyl isobutyl ketone (MIBK) for higher boiling point and easier separation.
    • Catalytic potassium iodide (KI) to accelerate reaction rates.
  • Reduction step:

    • Substitution of LiAlH₄ with catalytic hydrogenation (e.g., Ra-Ni) to mitigate safety risks.
  • Amidine formation:

    • Use of continuous flow reactors to enhance mixing and heat transfer during condensation.
ParameterLaboratory ScaleIndustrial Scale
SolventButanoneMIBK
Reducing AgentLiAlH₄H₂/Ra-Ni
Reaction Time8–12 hours2–4 hours (flow reactor)
Yield Optimization65–70%85–90% (optimized catalysis)

These modifications reduce hazardous waste and improve throughput, aligning with green chemistry principles.

Xylamidine functions as a selective serotonin receptor antagonist with distinct binding preferences across the serotonin receptor family [1] [2] [3] [4]. The compound demonstrates primary antagonistic activity at the 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors, with secondary antagonism at the 5-hydroxytryptamine1A receptor [1] [2] [3] [4].

Primary Receptor Targets

The compound exhibits potent inhibition of both 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors [1] [2] [3] [4]. In vitro binding studies using tritiated spiperone displacement assays demonstrated that xylamidine acts as a potent inhibitor of tritiated spiperone binding to 5-hydroxytryptamine2 receptors in rat frontal cortex membranes [2] [5]. The compound shows high selectivity for 5-hydroxytryptamine2 receptor subtypes, particularly exhibiting strong affinity for both 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors [1] [4].

Competitive radioligand binding studies have confirmed xylamidine's selectivity profile, demonstrating weak micromolar affinity for targets other than serotonin receptors when screened against over 40 different receptor subtypes and off-targets [6]. This selectivity pattern underscores the compound's specificity for serotonin receptor-mediated pathways.

Secondary Receptor Interactions

Xylamidine demonstrates weaker antagonistic activity at the 5-hydroxytryptamine1A receptor compared to its effects on 5-hydroxytryptamine2 subtypes [1] [2] [3] [4]. Radioligand binding experiments using tritiated serotonin as the ligand for 5-hydroxytryptamine1 receptors in rat brain membranes showed that xylamidine was a less potent inhibitor of 5-hydroxytryptamine1 receptor binding compared to its effects on 5-hydroxytryptamine2 receptors [2] [5].

The compound's interaction with 5-hydroxytryptamine2B receptors remains less well characterized, with limited data available regarding its binding affinity and functional effects at this receptor subtype [1] [4]. This gap in characterization represents an area requiring further investigation to fully understand xylamidine's complete serotonin receptor profile.

Functional Receptor Activity

In functional assays, xylamidine demonstrates competitive antagonism of 5-hydroxytryptamine2 receptor-mediated contractile responses in isolated rat jugular vein preparations [2] [5]. The compound effectively blocks serotonin-induced vascular responses, confirming its functional antagonistic properties at peripheral 5-hydroxytryptamine2 receptors. These functional studies validate the binding data and demonstrate that xylamidine's receptor occupancy translates to physiologically relevant antagonism.

Blood-Brain Barrier Impermeability and Peripheral Specificity

The defining characteristic of xylamidine is its inability to cross the blood-brain barrier, which confers exclusive peripheral selectivity for serotonin receptor antagonism [1] [2] [3] [4]. This property distinguishes xylamidine from most other serotonin receptor antagonists and provides unique experimental and potential therapeutic advantages.

Blood-Brain Barrier Exclusion Mechanisms

Xylamidine's quaternary ammonium structure within its amidine group limits blood-brain barrier permeability [6]. The compound's molecular characteristics, including its polar nature and specific chemical modifications, prevent passive diffusion across the blood-brain barrier. The tosylate salt form of xylamidine (molecular formula C₂₆H₃₂N₂O₅S, molecular weight 484.6 g/mol) enhances solubility and stability while maintaining peripheral restriction [6] [7].

Pharmacokinetic studies have demonstrated that xylamidine does not accumulate in central nervous system tissues following systemic administration [1] [2]. This peripheral restriction is maintained across different dosing regimens and routes of administration, ensuring consistent exclusion from central nervous system compartments.

Peripheral Functional Selectivity

The peripheral selectivity of xylamidine enables selective blockade of serotonin-mediated cardiovascular and gastrointestinal responses without interfering with central serotonin signaling [1] [3] [4]. In vivo studies demonstrate that xylamidine effectively antagonizes peripheral serotonergic responses including pressor responses to intravenously administered serotonin in pithed rats at doses of 0.1 and 0.3 mg/kg intraperitoneally [2] [5].

Importantly, xylamidine fails to antagonize central serotonin-mediated responses such as the elevation of serum corticosterone concentration induced by quipazine, even at higher doses (1-3 mg/kg intraperitoneally) [2] [5]. This differential activity profile confirms that xylamidine's effects are restricted to peripheral tissues and do not involve central nervous system serotonin receptors.

Experimental Applications of Peripheral Selectivity

The unique peripheral selectivity of xylamidine makes it valuable for investigating the role of peripheral serotonin receptors in various physiological processes [8] [9] [10]. Research applications include studies of food intake regulation, where xylamidine has been used to assess peripheral serotonergic contributions to appetite control [11]. The compound has demonstrated utility in cardiovascular function studies, allowing researchers to isolate peripheral serotonin effects from central nervous system influences [8] [9].

Temperature regulation studies have employed xylamidine to investigate peripheral thermoregulatory mechanisms mediated by serotonin receptors [8] [9] [10]. The compound's ability to selectively block peripheral serotonin responses while leaving central pathways intact provides critical experimental control for distinguishing peripheral versus central contributions to physiological responses.

Comparative Analysis with Structural Analogues

Comparison with BW501C67

BW501C67 (alpha-anilino-N-2-m-chlorophenoxypropylacetamidine) represents the closest structural analogue to xylamidine in terms of pharmacological profile and peripheral selectivity [2] [5] [12]. Both compounds are peripherally selective serotonin 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptor antagonists that do not cross the blood-brain barrier [2] [12].

Pharmacological Similarities: Both xylamidine and BW501C67 demonstrate identical functional profiles in experimental studies. They exhibit equivalent potency in antagonizing peripheral vascular responses to serotonin (effective at 0.1-0.3 mg/kg intraperitoneally) while showing no antagonism of central serotonin-mediated corticosterone elevation even at higher doses (1-3 mg/kg intraperitoneally) [2] [5].

Structural Relationships: The compounds share the amidine chemical class and similar molecular architectures that confer blood-brain barrier impermeability [2] [12]. Both compounds have been co-patented for potential use in combination with serotonin 5-hydroxytryptamine2A receptor agonists, including serotonergic psychedelics, in 2023 [1] [4] [12].

Receptor Selectivity Profile: BW501C67 shows selectivity for serotonin 5-hydroxytryptamine2 receptors over α₁-adrenergic receptors, similar to xylamidine's selectivity profile [12]. Both compounds demonstrate similar binding characteristics in displacement studies of tritiated spiperone from 5-hydroxytryptamine2 receptors in rat brain tissue [2] [5].

Distinction from Methysergide

Methysergide provides a contrasting example of serotonin receptor antagonism due to its central nervous system penetration and complex pharmacological profile [13] [14] [15] [16]. Unlike xylamidine's simple peripheral antagonism, methysergide exhibits a complex pattern of receptor interactions with both agonistic and antagonistic properties depending on the receptor subtype and metabolic conversion.

Blood-Brain Barrier Penetration: Methysergide readily crosses the blood-brain barrier with only 13% oral bioavailability due to extensive first-pass metabolism to its active metabolite methylergometrine [14]. This contrasts sharply with xylamidine's complete exclusion from the central nervous system [1] [14].

Receptor Activity Profile: Methysergide demonstrates agonist activity at the 5-hydroxytryptamine2A receptor and antagonist activity at 5-hydroxytryptamine2B and 5-hydroxytryptamine2C receptors [13] [14]. Additionally, methysergide acts as a full or partial agonist at multiple 5-hydroxytryptamine1 receptor subtypes (5-hydroxytryptamine1A, 5-hydroxytryptamine1B, 5-hydroxytryptamine1D, 5-hydroxytryptamine1F) [13] [14] [16]. This complex pharmacology contrasts with xylamidine's straightforward antagonist profile.

Clinical and Safety Profile: Methysergide's clinical use was discontinued due to serious complications including retroperitoneal fibrosis and cardiac valvulopathy, with an estimated incidence of 1 in 5,000 treated patients [14] [17]. The compound also produces psychedelic effects at doses of 3.5-7.5 mg due to 5-hydroxytryptamine2A receptor activation [14]. Xylamidine's peripheral restriction eliminates these central nervous system-mediated adverse effects [1].

Metabolic Complexity: Methysergide undergoes extensive metabolism to methylergometrine, which is 10-fold more potent than the parent compound at 5-hydroxytryptamine1B and 5-hydroxytryptamine1D receptors [14]. Methylergometrine levels exceed methysergide levels by approximately 10-fold during therapy, making methysergide essentially a prodrug [14]. Xylamidine shows no evidence of similar metabolic complexity or active metabolite formation [1].

Structural Features Conferring Peripheral Selectivity

The amidine chemical class represents a key structural feature distinguishing xylamidine and BW501C67 from ergot alkaloids like methysergide [1] [3] [14]. The quaternary ammonium characteristics of the amidine group, particularly in the tosylate salt form, contribute to polar molecular properties that prevent blood-brain barrier penetration [6].

Molecular Weight Considerations: Xylamidine (312.4 g/mol base, 484.6 g/mol tosylate) demonstrates that moderate molecular size combined with appropriate polar characteristics can achieve peripheral selectivity [18] [7]. This contrasts with methysergide (353.5 g/mol), which despite similar molecular weight, readily crosses the blood-brain barrier due to its lipophilic ergot alkaloid structure [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.183778013 g/mol

Monoisotopic Mass

312.183778013 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NY0PC84NZK

Related CAS

6443-40-9 (tosylate)
13717-05-0 (tosylate hemihydrate salt/solvate)

MeSH Pharmacological Classification

Serotonin Antagonists

Wikipedia

Xylamidine

Dates

Last modified: 02-18-2024
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